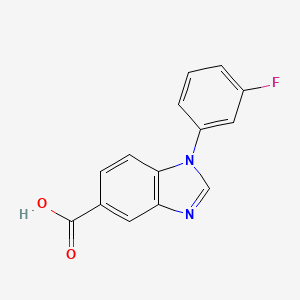
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-fluorobenzoic acid under acidic conditions. This reaction forms the benzimidazole ring. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation or esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-carboxamides or benzimidazole-5-alcohols.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-chlorophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(3-bromophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(3-methylphenyl)-1H-benzimidazole-5-carboxylic acid
Uniqueness
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C14H9FN2O2 |
|---|---|
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-2-1-3-11(7-10)17-8-16-12-6-9(14(18)19)4-5-13(12)17/h1-8H,(H,18,19) |
Clé InChI |
DZRAJSIUCNKPHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C=NC3=C2C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Methylsulfanyl)[(methylsulfanyl)methoxy]methane](/img/structure/B8476260.png)





![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]-](/img/structure/B8476293.png)

![1-{[(Benzyloxy)imino]methyl}-3-butylcyclobutane-1-carboxylic acid](/img/structure/B8476313.png)

![Diethyl [(2,4-dinitrophenyl)methylidene]propanedioate](/img/structure/B8476323.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-methoxyaniline](/img/structure/B8476338.png)
